molecular formula C21H23N3O2S B3484885 5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione

5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B3484885
M. Wt: 381.5 g/mol
InChI Key: DHUVDLIEYRDSJO-UHFFFAOYSA-N
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Description

The compound “5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione” is a complex organic molecule. It contains several functional groups including a phenoxymethyl group, a piperidinylmethyl group, and an oxadiazole-thione group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a large, flat aromatic system from the phenyl groups, which could participate in pi stacking interactions. The piperidine ring could add three-dimensionality to the molecule and influence its binding to potential targets .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The oxadiazole-thione group might be reactive under certain conditions, and the molecule could potentially be modified through reactions on the phenyl or piperidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many oxadiazole-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

As with any chemical compound, handling “5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione” would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on its potential hazards .

Future Directions

The future research directions for this compound could be vast and would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c27-21-24(22-20(26-21)15-25-19-9-5-2-6-10-19)16-23-13-11-18(12-14-23)17-7-3-1-4-8-17/h1-10,18H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUVDLIEYRDSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CN3C(=S)OC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
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5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
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5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 4
5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 5
5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Reactant of Route 6
5-(phenoxymethyl)-3-[(4-phenyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione

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